1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
Description
1-(6-(Furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a furan moiety at the 6-position and a piperidine-3-carboxamide group linked via the 3-position. The N-substituent on the carboxamide is a furan-2-ylmethyl group, contributing to its distinct electronic and steric profile.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(20-12-15-5-2-10-25-15)14-4-1-9-23(13-14)18-8-7-16(21-22-18)17-6-3-11-26-17/h2-3,5-8,10-11,14H,1,4,9,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZKZRHNIMTFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a pyridazine derivative under specific conditions to form the intermediate. This intermediate is subsequently coupled with a piperidine-3-carboxylic acid derivative to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Core
(a) 1-(6-Chloropyridazin-3-yl)-N-[(1-Methyl-1H-Pyrrol-2-yl)Methyl]Piperidine-3-Carboxamide
- Structure : The pyridazine core is substituted with a chlorine atom at the 6-position, and the carboxamide N-substituent is a 1-methylpyrrol-2-ylmethyl group.
- Key Properties: Molecular formula C₁₆H₂₀ClN₅O (average mass 357.82 g/mol), CAS RN 1401581-92-5.
(b) 1-(6-Phenylpyridazin-3-yl)-N-(Propan-2-yl)Piperidine-3-Carboxamide
- Structure : A phenyl group replaces the furan at the 6-position of pyridazine, and the carboxamide N-substituent is an isopropyl group.
- Key Properties : The phenyl group increases hydrophobicity, which may improve membrane permeability compared to the furan-containing compound. This substitution is common in kinase inhibitors, suggesting possible utility in cancer therapeutics .
(c) 1-[6-(Furan-2-yl)Pyridazin-3-yl]-N-(1,3-Thiazol-2-yl)Piperidine-3-Carboxamide
- Structure : The N-substituent is a thiazole-2-yl group instead of furan-2-ylmethyl.
- Key Properties : Molecular formula C₁₇H₁₇N₅O₂S (MW 355.41 g/mol). The thiazole introduces a sulfur atom, enhancing π-stacking interactions and altering solubility. This compound (CAS 1203301-81-8) is commercially available for research use .
Piperidine-Carboxamide Derivatives with Varied Aromatic Substituents
(a) N-{5-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b)
- Structure : Features a trifluoromethylbenzoyl-piperazine moiety linked to a pyridine core.
- Key Properties : Melting point 241–242°C, molecular weight 530 g/mol (EI-MS). The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with the electron-rich furan in the target compound .
(b) N-[5-(4-{[4-(3,4-Difluorobenzoyl)Piperazin-1-yl]Carbonyl}Phenyl)Pyridin-2-yl]Acetamide (8c)
Comparison of Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | C₁₉H₂₀N₄O₃ | 376.40 | 6-Furan, N-Furan-2-ylmethyl | Not reported | Dual furan motifs for π-interactions |
| 1-(6-Chloropyridazin-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-3-carboxamide | C₁₆H₂₀ClN₅O | 357.82 | 6-Chloro, N-(1-methylpyrrol-2-ylmethyl) | Not reported | Electrophilic chloro-substituent |
| 1-(6-Phenylpyridazin-3-yl)-N-(propan-2-yl)piperidine-3-carboxamide | C₁₉H₂₃N₄O | 337.42 | 6-Phenyl, N-isopropyl | Not reported | Enhanced hydrophobicity |
| N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide | C₂₈H₂₅ClF₃N₄O₃ | 530.00 | Trifluoromethylbenzoyl-piperazine | 241–242 | High metabolic stability |
Research Implications and Structural Trends
- Furan vs. Thiazole/Chloro Substituents : Furan-containing compounds (e.g., the target molecule) exhibit moderate electron-donating effects, which may favor interactions with aromatic residues in biological targets. In contrast, thiazole or chloro substituents introduce electronegative or bulky groups, altering binding kinetics .
- Piperazine vs. Piperidine Linkers : Piperazine derivatives (e.g., compounds 8b–8e) often show improved solubility and conformational flexibility compared to piperidine-based structures, but the latter may offer better steric complementarity in rigid binding sites .
- Pharmacophore Optimization : The target compound’s dual furan groups could be leveraged for dual-targeting strategies, while analogues with fluorinated or trifluoromethyl groups (e.g., 8b) prioritize metabolic stability .
Biological Activity
The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring, a pyridazine moiety, and furan groups, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 348.39 g/mol.
Anticancer Activity
Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural components have shown potent antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the piperidine and pyridazine rings can enhance anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 14.93 | PAK4 inhibition |
| Compound B | HeLa | 10.5 | Apoptosis induction |
| Compound C | MCF-7 | 5.2 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been suggested through its structural similarity to other furan-containing compounds known for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that such compounds can significantly reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Preliminary studies suggest that the compound may also exhibit antimicrobial properties. Similar furan-pyridazine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making them potential candidates for further development in treating bacterial infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways associated with cell growth and inflammatory responses.
- Induction of Apoptosis : The presence of certain functional groups may promote apoptosis in malignant cells.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and tested for anticancer activity, with some compounds showing IC50 values below 10 μM against breast cancer cell lines .
- Furan-based Anti-inflammatory Agents : Research indicated that furan derivatives could significantly reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Pyridazine ring functionalization : Reacting 6-chloropyridazine with furan-2-ylboronic acid via Suzuki-Miyaura coupling to introduce the furan substituent .
- Piperidine-carboxamide assembly : Coupling the pyridazine intermediate with a pre-synthesized piperidine-3-carboxamide fragment using peptide coupling reagents (e.g., HATU or EDC) under inert conditions .
- Purification : Chromatography (e.g., silica gel or HPLC) or recrystallization to isolate the final compound ≥95% purity .
Key considerations : Optimize reaction temperature (60–80°C for Suzuki coupling) and solvent choice (e.g., DMF for amidation) to minimize side products .
Q. How should researchers characterize the compound’s structure and purity?
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm the presence of furan protons (δ 6.2–7.4 ppm), pyridazine ring protons (δ 8.0–9.0 ppm), and piperidine carboxamide signals (δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : Verify molecular weight ([M+H]+ expected at ~395–405 Da) .
- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm); retention time varies based on mobile phase (e.g., acetonitrile/water gradients) .
Q. What are the compound’s basic physicochemical properties?
- Solubility : Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers due to hydrophobic furan and piperidine moieties .
- Stability : Stable at −20°C under inert atmospheres but sensitive to prolonged light exposure; store lyophilized or in amber vials .
- Melting point : Estimated 180–200°C based on analogous pyridazine-carboxamide derivatives .
Advanced Research Questions
Q. What mechanisms of action are hypothesized for this compound in biological systems?
The compound’s furan and pyridazine groups suggest potential interactions with:
- Protein targets : Inhibition of β-catenin/BCL9 interactions (critical in Wnt signaling) via hydrophobic binding pockets, as seen in structurally similar pyridazine derivatives .
- Enzymes : Possible modulation of cytochrome P450 isoforms (CYP3A4/CYP2D6) due to electron-rich heterocycles .
Experimental validation :- Use AlphaScreen assays to quantify binding affinity (report or ) .
- Perform molecular docking studies with PyMOL or AutoDock to predict binding poses .
Q. How can researchers resolve contradictions in biological activity data across studies?
Common discrepancies arise from:
- Solubility limitations : Poor aqueous solubility may lead to underestimation of in vitro activity. Use solubilizing agents (e.g., 0.1% Tween-80) or DMSO stocks ≤0.1% .
- Assay interference : Furan moieties may react with thiol-containing assay reagents (e.g., MTT). Validate results with orthogonal assays (e.g., CellTiter-Glo) .
- Batch variability : Ensure consistent purity (>95%) via HPLC and NMR lot testing .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Core modifications :
- Piperidine substitutions :
- Methylate the piperidine nitrogen to evaluate steric effects on target engagement .
Experimental workflow :
- Methylate the piperidine nitrogen to evaluate steric effects on target engagement .
Q. How can the compound’s stability under physiological conditions be assessed?
- In vitro stability assays :
- Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Identify metabolites using liver microsomes (human/rodent) + NADPH cofactor .
- Accelerated stability testing : Expose to heat (40°C) or UV light to predict shelf-life .
Q. What analytical methods validate the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., BCL9) on a sensor chip; measure binding kinetics (, ) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
Q. What are the critical parameters for optimizing in vivo pharmacokinetics?
- Lipophilicity : Aim for LogD (pH 7.4) 2–3 to balance membrane permeability and solubility .
- Plasma protein binding : Use equilibrium dialysis to measure % bound; >90% binding may reduce free drug availability .
- Metabolic stability : Screen with hepatic microsomes; modify labile groups (e.g., furan → bioisostere) to improve half-life .
Q. How should researchers design dose-response experiments for this compound?
- In vitro : Use 8–10 concentrations (0.1–100 μM) in triplicate; calculate via nonlinear regression (e.g., GraphPad Prism) .
- In vivo : Start with 10–50 mg/kg (oral or IP) in rodent models; adjust based on bioavailability and toxicity (monitor ALT/AST levels) .
Data interpretation : Apply Hill slope analysis to distinguish between competitive and noncompetitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
